molecular formula C20H21N3O4 B2356270 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 887465-30-7

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No. B2356270
CAS RN: 887465-30-7
M. Wt: 367.405
InChI Key: GUUVMTQHBUCASD-UHFFFAOYSA-N
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Description

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gold(I)-Catalyzed Intramolecular Reactions

Compounds with urea functionalities have been explored in reactions catalyzed by gold(I) complexes. For instance, gold(I)-catalyzed dihydroamination of allenes with N,N'-disubstituted ureas forms bicyclic imidazolidin-2-ones with high yield and diastereoselectivity, highlighting the utility of such compounds in synthesizing complex nitrogen-containing heterocycles (Hao Li & R. Widenhoefer, 2009).

Lewis Pair Reactivity

The reactivity of carbene-borane Lewis pairs has been studied, showing that these systems can cleave dihydrogen heterolytically. This suggests that urea derivatives could play a role in developing new materials or catalysts for chemical transformations (Dirk Holschumacher et al., 2009).

Coordination Polymers with Uranyl Ions

Urea derivatives have been used in the synthesis of uranyl-organic coordination polymers, indicating potential applications in materials science, particularly in areas related to nuclear waste management or the design of luminescent materials (Weiting Yang et al., 2013).

Cyclization Reactions

Reactions involving isocyanates and amines, leading to various heterocyclic structures, illustrate the utility of urea derivatives in synthesizing pharmaceuticals or agrochemicals (N. Peet, 1987).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-19-10-14(12-23(19)15-6-2-1-3-7-15)22-20(25)21-11-16-13-26-17-8-4-5-9-18(17)27-16/h1-9,14,16H,10-13H2,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUVMTQHBUCASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

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